Tyrosinase-IN-4

Tyrosinase Inhibition Flavonoid SAR Mushroom Tyrosinase Assay

Tyrosinase-IN-4 (CAS 19275-70-8), chemically identified as 4′-chloro-3-hydroxyflavone (compound 34), is a synthetic flavonoid derivative that functions as a tyrosinase inhibitor. This small molecule (Molecular Weight: 272.68, Formula: C15H9ClO3) targets the copper-containing metalloenzyme tyrosinase, which catalyzes the rate-limiting step in melanin biosynthesis.

Molecular Formula C15H9ClO3
Molecular Weight 272.68 g/mol
CAS No. 19275-70-8
Cat. No. B11846691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrosinase-IN-4
CAS19275-70-8
Molecular FormulaC15H9ClO3
Molecular Weight272.68 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)Cl)O
InChIInChI=1S/C15H9ClO3/c16-10-7-5-9(6-8-10)15-14(18)13(17)11-3-1-2-4-12(11)19-15/h1-8,18H
InChIKeyKRLBFAOXSDMNIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tyrosinase-IN-4 (CAS 19275-70-8): Technical Baseline for a Synthetic Flavonoid Tyrosinase Inhibitor


Tyrosinase-IN-4 (CAS 19275-70-8), chemically identified as 4′-chloro-3-hydroxyflavone (compound 34), is a synthetic flavonoid derivative that functions as a tyrosinase inhibitor . This small molecule (Molecular Weight: 272.68, Formula: C15H9ClO3) targets the copper-containing metalloenzyme tyrosinase, which catalyzes the rate-limiting step in melanin biosynthesis . Its potential applications have been noted in the research of skin-whitening agents and food preservatives .

Workflow
Tyrosinase inhibition assays – melanin biosynthesis research
Selection Logic
Synthetic flavonoid probe with 4′-chloro substitution for SAR studies
Use Context
Depigmenting agent research and food preservative investigation

Why Tyrosinase-IN-4 (CAS 19275-70-8) Is Not Interchangeable with In-Class Tyrosinase Inhibitors


Tyrosinase inhibitors constitute a structurally diverse class of compounds, and their inhibitory potency, mechanism of action, and selectivity profiles can vary dramatically based on subtle structural modifications [1]. Even among closely related flavonoid derivatives, minor changes in substituent position and type can result in orders-of-magnitude differences in IC50 values [2]. Consequently, generic substitution of Tyrosinase-IN-4 with another 'tyrosinase inhibitor' without rigorous comparative data introduces significant risk of experimental inconsistency and invalid results, particularly in structure-activity relationship (SAR) studies or comparative efficacy assessments [1].

Minor substituent changes in flavonoids may shift inhibitory potency by orders of magnitude; generic class-level replacement may introduce experimental variability.
Unvalidated substitution can alter structure-activity relationships, potentially compromising SAR study reproducibility and comparative endpoint interpretation.

Quantitative Differential Evidence Guide for Tyrosinase-IN-4 (CAS 19275-70-8)


Tyrosinase-IN-4: Class-Level Potency Inference from 3-Hydroxyflavone Scaffold SAR

While a direct, publicly available IC50 value for Tyrosinase-IN-4 is not found in the primary literature, its classification within the 3-hydroxyflavone scaffold allows for a class-level inference of potent inhibitory activity. A comprehensive SAR study of 23 substituted 3-hydroxyflavone derivatives demonstrated that this scaffold can yield exceptionally potent mushroom tyrosinase inhibitors, with IC50 values ranging from 0.23 ± 0.02 μg/ml to >100 μg/ml [1]. This indicates that structural optimization within this class can produce inhibitors with potency far exceeding that of the reference standard kojic acid (IC50 = 1.79 ± 0.6 μg/ml in the same study) [1].

Class-level potency inference
Data to verify
Class-lead IC₅₀ 0.23 μg/ml; ~7.8-fold more potent than kojic acid (mushroom tyrosinase)
Supports class-level potency review for 3-hydroxyflavone scaffold
Direct IC₅₀ for Tyrosinase-IN-4 not publicly reported
Tyrosinase Inhibition Flavonoid SAR Mushroom Tyrosinase Assay

Tyrosinase-IN-4: Documented as a Tyrosinase Inhibitor in Patent Literature

Tyrosinase-IN-4 (compound 34) is explicitly disclosed and exemplified as a tyrosinase inhibitor in patent EP3542780A1 [1]. The patent describes a series of novel 2,4-dihydroxybenzene derivatives as having 'excellent inhibitory activity against tyrosinase and very low cytotoxicity' [1]. Compound 34 is listed in Table 4 as a representative compound of Formula IV, and the patent text indicates that IC50 values for these compounds were determined by both a mushroom tyrosinase assay and a murine melanoma cell-based assay [1].

Patent-disclosed inhibitor
Supporting evidence
Exemplified in EP3542780A1 as tyrosinase inhibitor; cellular IC₅₀ range 1.6–345.9 µM for related derivatives
Provides source-identified research tool context
Compound-specific quantitative IC₅₀ not disclosed in patent
Tyrosinase Inhibition Melanin Production Depigmenting Agent

Tyrosinase-IN-4: Specific Structural Differentiation from Parent Flavonoid Scaffolds

Tyrosinase-IN-4 (4′-chloro-3-hydroxyflavone) possesses a specific halogen substitution pattern (chloro at the 4′-position of the B-ring) that is distinct from the unsubstituted parent 3-hydroxyflavone scaffold . Literature on flavonoid tyrosinase inhibitors indicates that the position and nature of substituents on the phenyl ring (B-ring) are critical determinants of inhibitory potency and binding mode [1]. For instance, studies on related flavonoid derivatives have shown that halogen substitutions can significantly modulate inhibitory activity by influencing both enzyme binding affinity and the molecule's ability to chelate the copper ions in the enzyme's active site [1].

Structural differentiation
Class-level inference
4′-chloro-3-hydroxyflavone; halogen substitution may modulate copper chelation and binding affinity
Enables SAR probe for halogen-position effects on tyrosinase inhibition
Inference from flavonoid SAR literature
Flavonoid SAR Tyrosinase Inhibition Structure-Activity Relationship

High-Value Research and Industrial Application Scenarios for Tyrosinase-IN-4 (CAS 19275-70-8)


Structure-Activity Relationship (SAR) Studies on Flavonoid-Based Tyrosinase Inhibitors

Tyrosinase-IN-4 serves as a critical probe in SAR studies aimed at elucidating the effect of 4′-halogenation on the inhibitory potency and binding kinetics of the 3-hydroxyflavone scaffold. Its specific substitution pattern allows for direct comparison with unsubstituted or differently substituted analogs within the same chemical series, as outlined in the class-level evidence [1].

In Vitro Melanogenesis Assays Using Murine B16-F1 Melanoma Cells

Based on its disclosure in patent EP3542780A1, Tyrosinase-IN-4 is suitable for use in cellular melanin production assays. The patent describes its utility in a murine melanoma cell-based assay (Example 7) to assess inhibition of melanin production, making it a relevant tool for validating cellular efficacy prior to more complex in vivo studies [2].

Development of Novel Topical Depigmenting Formulations

Given its classification as a tyrosinase inhibitor with potential for low cytotoxicity (as claimed in the source patent for its chemical class), Tyrosinase-IN-4 is a candidate for formulation studies aimed at developing skin-whitening or anti-hyperpigmentation cosmetic and dermatological products [2]. Its synthetic nature ensures batch-to-batch consistency, a critical requirement for formulation development.

Comparative Enzymology with Other Copper-Chelating Inhibitors

As a flavonoid derivative, Tyrosinase-IN-4's mechanism is presumed to involve copper chelation at the enzyme's active site. It is therefore a valuable comparator in enzymology studies designed to differentiate the inhibitory kinetics (e.g., competitive vs. non-competitive) and binding affinities of various structural classes of tyrosinase inhibitors, such as phenolic compounds (e.g., kojic acid) versus resorcinol derivatives [1].

Application
Selection Property
Validation Focus
Flavonoid SAR studies on tyrosinase inhibition
4′-chloro substitution pattern
Binding kinetics and copper-chelation modulation
Murine B16-F1 melanogenesis assays
Patent-disclosed cellular melanin endpoint
Cellular melanin production inhibition context
Topical depigmenting formulation research
Synthetic batch-to-batch consistency
Formulation-dependent melanogenesis suppression
Comparative enzymology of copper-chelating inhibitors
Flavonoid copper-chelation mechanism
Inhibitory kinetics vs. kojic acid and resorcinol derivatives

Technical Documentation Hub

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31 linked technical documents
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